

# Application Note: NMR Spectroscopic Analysis of **cis-3-Hexenyl cis-3-hexenoate**

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## Compound of Interest

Compound Name: **cis-3-Hexenyl cis-3-hexenoate**

Cat. No.: **B1584964**

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## Abstract

This document provides a detailed protocol for the structural elucidation of **cis-3-Hexenyl cis-3-hexenoate** using Nuclear Magnetic Resonance (NMR) spectroscopy. The protocol covers sample preparation, instrument parameters for both  $^1\text{H}$  and  $^{13}\text{C}$  NMR, and a summary of the expected spectral data. This application note is intended for researchers, scientists, and drug development professionals who are utilizing NMR for the structural characterization of volatile esters and related organic molecules.

## Introduction

**cis-3-Hexenyl cis-3-hexenoate** ( $\text{C}_{12}\text{H}_{20}\text{O}_2$ ) is a fatty acid ester known for its characteristic fresh green and fruity aroma, often associated with pears and melons. It is a valuable compound in the flavor and fragrance industry. Accurate structural confirmation is crucial for quality control and research purposes. NMR spectroscopy is a powerful analytical technique for the unambiguous determination of the molecular structure of such compounds, providing detailed information about the chemical environment of each proton and carbon atom. This note details the methodology for acquiring and interpreting the  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra of **cis-3-Hexenyl cis-3-hexenoate**.

## Data Presentation

The following tables summarize the assigned chemical shifts ( $\delta$ ) and coupling constants ( $J$ ) for **cis-3-Hexenyl cis-3-hexenoate** in a deuterated chloroform ( $\text{CDCl}_3$ ) solution.

Table 1:  $^1\text{H}$  NMR Data for **cis-3-Hexenyl cis-3-hexenoate**

Atom Number	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
1'	4.08	t	7.1	2H
2'	2.39	q	7.1	2H
3'	5.37	m	-	1H
4'	5.28	m	-	1H
5'	2.05	p	7.5	2H
6'	0.97	t	7.5	3H
2	3.10	d	7.2	2H
3	5.56	m	-	1H
4	5.40	m	-	1H
5	2.07	p	7.5	2H
6	0.98	t	7.5	3H

Table 2:  $^{13}\text{C}$  NMR Data for **cis-3-Hexenyl cis-3-hexenoate**

Atom Number	Chemical Shift ( $\delta$ , ppm)
1'	172.5
2'	36.8
3'	122.5
4'	134.5
5'	20.6
6'	14.2
1	63.8
2	27.8
3	123.4
4	133.0
5	20.6
6	14.1

## Experimental Protocols

### 1. Sample Preparation

- Sample Purity: Ensure the **cis-3-Hexenyl cis-3-hexenoate** sample is of high purity ( $\geq 95\%$ ) to avoid interference from impurities in the NMR spectrum.
- Solvent Selection: Deuterated chloroform ( $\text{CDCl}_3$ ) is a suitable solvent for this compound.
- Procedure:
  - Accurately weigh approximately 10-20 mg of **cis-3-Hexenyl cis-3-hexenoate** into a clean, dry vial.
  - Add approximately 0.6-0.7 mL of  $\text{CDCl}_3$  to the vial.
  - Gently swirl the vial to ensure the sample is completely dissolved.

- Using a Pasteur pipette with a cotton or glass wool plug, filter the solution directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
- Cap the NMR tube securely to prevent solvent evaporation.

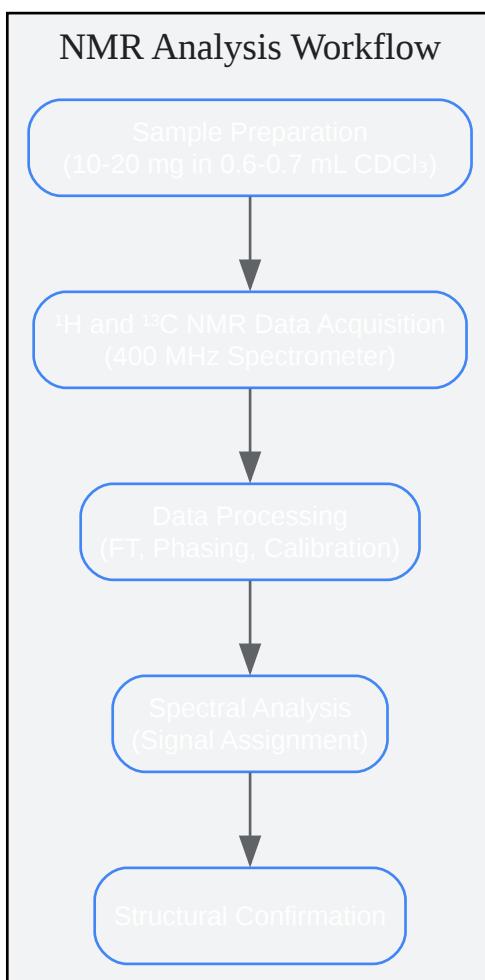
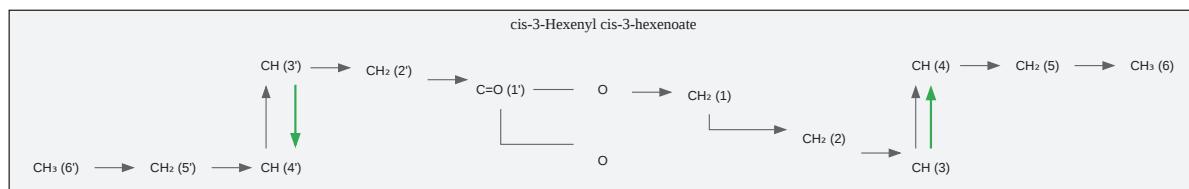
## 2. NMR Data Acquisition

- Instrument: A 400 MHz (or higher) NMR spectrometer is recommended for optimal resolution.
- $^1\text{H}$  NMR Parameters:
  - Pulse Sequence: Standard single-pulse sequence.
  - Spectral Width: 16 ppm (centered around 6 ppm).
  - Acquisition Time: 2-3 seconds.
  - Relaxation Delay: 2 seconds.
  - Number of Scans: 16-32 scans.
  - Temperature: 298 K.
- $^{13}\text{C}$  NMR Parameters:
  - Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
  - Spectral Width: 240 ppm (centered around 120 ppm).
  - Acquisition Time: 1-2 seconds.
  - Relaxation Delay: 2-5 seconds.
  - Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio.
  - Temperature: 298 K.

## 3. Data Processing

- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase correct the spectrum.
- Calibrate the  $^1\text{H}$  spectrum using the residual solvent peak of  $\text{CDCl}_3$  at 7.26 ppm.
- Calibrate the  $^{13}\text{C}$  spectrum using the  $\text{CDCl}_3$  solvent peak at 77.16 ppm.
- Integrate the signals in the  $^1\text{H}$  spectrum.
- Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the corresponding nuclei in the molecule.

## Visualization



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